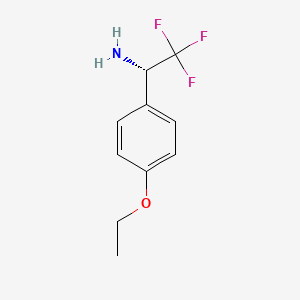
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The ethoxyethyl group or the triazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in halogenated or alkylated derivatives.
科学研究应用
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
作用机制
The mechanism of action of 1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2-Methoxyethyl)-1h-1,2,4-triazol-3-amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
1-(2-Propoxyethyl)-1h-1,2,4-triazol-3-amine: Contains a propoxyethyl group, leading to different chemical and physical properties.
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine: Features a butoxyethyl group, which can affect its reactivity and applications.
Uniqueness
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine is unique due to its specific ethoxyethyl group, which imparts distinct solubility, reactivity, and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |
InChI 键 |
VRZAQBYNVFOMGS-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)

![Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13525815.png)
![(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)







